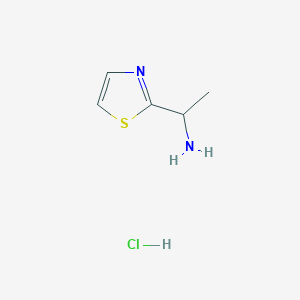

1-(Thiazol-2-yl)ethanamine hydrochloride

描述

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of thiazole chemistry, which emerged as a significant field of study in the late 19th and early 20th centuries. The foundational work in thiazole synthesis can be traced to several pioneering methodologies that established the synthetic framework for compounds like this compound. The Hantzsch thiazole synthesis, developed as one of the earliest reliable methods for thiazole construction, provided the theoretical and practical foundation for the synthesis of thiazole derivatives containing amine functionalities. This method, which involves the condensation of α-haloketones with thioamides, demonstrated remarkable efficiency in producing simple thiazoles and established the fundamental reaction patterns that would later be applied to more complex structures.

The Cook-Heilbron thiazole synthesis, first discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, marked a revolutionary advancement in the field of 5-aminothiazole synthesis. This methodology highlighted the formation of 5-aminothiazoles through the chemical reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates at room temperature under mild aqueous conditions. The significance of this discovery cannot be overstated, as it represented one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, fundamentally changing the accessibility of thiazole-containing compounds. Prior to this breakthrough, 5-aminothiazoles were relatively unknown compounds, despite their synthetic interest and utility in pharmaceutical applications.

The systematic development of thiazole synthesis methods continued through subsequent decades, with researchers exploring various approaches to construct thiazole rings with different substitution patterns. A notable advancement came through the development of one-pot synthesis procedures, as demonstrated in recent methodologies that combine multiple reaction steps to create thiazole derivatives efficiently. These methods typically involve the bromination of α-active methylene ketones followed by treatment with potassium thiocyanate and condensation with various primary amines in ethanol as a one-pot four-step process. The evolution of these synthetic approaches has been crucial in making compounds like this compound more accessible for research and development purposes.

Table 1: Historical Milestones in Thiazole Synthesis Relevant to this compound

| Year | Development | Significance | Key Contributors |

|---|---|---|---|

| Late 1800s | Hantzsch Thiazole Synthesis | First reliable method for thiazole construction | Arthur Rudolf Hantzsch |

| 1947 | Cook-Heilbron Synthesis | Revolutionary approach to 5-aminothiazole synthesis | Cook, Heilbron, Levy |

| 1949 | Thiazolopyrimidine Development | Extension of thiazole chemistry to fused systems | Cook, Heilbron, Macdonald, Mahadevan |

| 2020s | One-pot Synthesis Methods | Simplified multi-step procedures for thiazole derivatives | Modern researchers |

The practical synthesis of this compound has benefited from these historical developments, incorporating elements from both classical and modern synthetic approaches. The compound's preparation typically involves the formation of the thiazole ring followed by introduction of the ethanamine substituent, with the final hydrochloride salt formation enhancing the compound's stability and solubility properties. This synthetic progression reflects the accumulated knowledge from decades of thiazole chemistry research and demonstrates how historical discoveries continue to influence contemporary synthetic strategies.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties, representing a paradigmatic example of how thiazole-containing compounds contribute to the broader understanding of heterocyclic reactivity and application. Thiazole, as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, exhibits unique electronic properties that distinguish it from other azole systems. The aromatic character of the thiazole ring, evidenced by significant π-electron delocalization, provides a stable yet reactive framework that has proven invaluable in heterocyclic chemistry. This aromaticity is demonstrated through ¹H Nuclear Magnetic Resonance chemical shift data, where ring protons absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current characteristic of aromatic systems.

The calculated π-electron density distribution in thiazole reveals important reactivity patterns that are exemplified in compounds like this compound. The C5 position serves as the primary site for electrophilic substitution reactions, while the C2-H bond shows susceptibility to deprotonation, creating opportunities for further functionalization. These reactivity patterns have been extensively exploited in the development of thiazole-based pharmaceuticals and research compounds, establishing thiazole as a privileged scaffold in medicinal chemistry. The versatility of the thiazole ring system is further enhanced by its ability to participate in various chemical transformations, including donor-acceptor reactions, nucleophilic substitutions, oxidation reactions, and photochemical processes.

The presence of the ethanamine substituent in this compound adds another layer of chemical significance, as this functionality provides additional sites for molecular interaction and further synthetic elaboration. The combination of the thiazole ring with the ethanamine group creates a compound that serves as an important building block in organic synthesis, particularly for the development of more complex heterocyclic systems. This structural motif has been recognized as a key pharmacophore in various bioactive molecules, contributing to the compound's importance as a synthetic intermediate and research tool.

Table 2: Chemical Properties Contributing to Heterocyclic Significance

| Property | Value/Description | Relevance to Heterocyclic Chemistry |

|---|---|---|

| Molecular Formula | C₅H₉ClN₂S | Represents thiazole-amine hybrid structure |

| Molecular Weight | 164.65 g/mol | Optimal size for synthetic building block applications |

| Ring System | 1,3-Thiazole | Five-membered aromatic heterocycle with dual heteroatoms |

| Electronic Character | π-electron delocalized | Provides aromatic stability and reactivity patterns |

| Functional Groups | Primary amine, thiazole ring | Multiple sites for chemical modification and interaction |

The role of this compound in advancing heterocyclic chemistry is particularly evident in its application as a precursor for the synthesis of more complex thiazole-containing systems. Research has demonstrated the utility of such compounds in the development of novel heterocyclic frameworks through various coupling reactions, cycloaddition processes, and multi-component reactions. These transformations have led to the creation of thiazole-linked hybrid compounds that exhibit enhanced biological activities and improved pharmaceutical properties. The ability to systematically modify the thiazole core while maintaining its essential chemical characteristics has made compounds like this compound invaluable tools in structure-activity relationship studies.

The broader impact of thiazole chemistry, exemplified by compounds such as this compound, extends to multiple areas of chemical research and application. The thiazole ring system has been identified as a key component in natural products, including peptide alkaloids, metabolites, and cyclopeptides, highlighting its fundamental importance in biological systems. Furthermore, the synthetic accessibility of thiazole derivatives has enabled their incorporation into a wide range of pharmaceutical agents, agricultural chemicals, and material science applications. This versatility underscores the continuing significance of thiazole chemistry in contemporary research and development efforts.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZMXLICFMMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947662-64-8 | |

| Record name | 1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-(thiazol-2-yl)ethanamine hydrochloride involves the construction of the ethanamine side chain attached to the thiazole ring, typically starting from thiazole derivatives and suitable carbonyl precursors.

Condensation and Reduction Method :

The most common laboratory synthesis begins with the condensation of 2-aminothiazole with an aldehyde or ketone (usually acetaldehyde or acetyl derivatives) to form an imine or Schiff base intermediate. This intermediate is then subjected to reduction, often catalytic hydrogenation or chemical reduction using agents such as sodium borohydride, to yield the ethanamine derivative. The free amine is subsequently converted into the hydrochloride salt by treatment with hydrochloric acid to enhance stability and crystallinity.

Typical reaction conditions include mild temperatures (0–25°C) and solvents like tetrahydrofuran (THF) or ethanol to optimize solubility and reaction rates.Asymmetric Synthesis for Enantiomeric Purity :

For the preparation of enantiomerically pure (S)-1-(thiazol-2-yl)ethanamine hydrochloride, asymmetric reduction techniques are employed. Catalysts such as Corey-Bakshi-Shibata (CBS) catalysts enable selective reduction of the ketone precursor to the desired chiral amine. Alternatively, enzymatic reduction methods using reductases have been reported. These methods require careful control of catalyst loading (1–5 mol%), temperature, and solvent polarity to maximize enantioselectivity. Post-synthesis purification often involves chiral high-performance liquid chromatography (HPLC) or crystallization with chiral auxiliaries to confirm and enhance enantiomeric excess.Catalytic Hydrogenation :

Industrial processes frequently use catalytic hydrogenation under controlled pressure and temperature to reduce the imine intermediates efficiently. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are common, and reaction parameters are optimized to maximize yield and minimize side reactions.

Industrial Production Considerations

Industrial-scale synthesis of this compound prioritizes scalability, cost-effectiveness, and purity. The condensation-reduction sequence is adapted to continuous flow or batch reactors with optimized parameters:

- Use of robust catalysts for hydrogenation to reduce reaction times.

- Implementation of solvent recycling and purification steps to minimize waste.

- Formation of the hydrochloride salt in situ to facilitate crystallization and isolation.

- Quality control via chiral HPLC and spectroscopic methods ensures batch-to-batch consistency.

Reaction Analysis and Optimization

The synthesis involves several key reaction types:

| Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|

| Condensation | Formation of imine intermediate from 2-aminothiazole and aldehyde/ketone | Mild acid/base catalysis, room temperature |

| Reduction | Conversion of imine to amine via catalytic hydrogenation or chemical reduction | Pd/C, Raney Ni catalysts, NaBH4, H2 gas |

| Salt Formation | Conversion of free amine to hydrochloride salt | Hydrochloric acid, ethanol or ether solvent |

Optimization focuses on controlling reaction temperature, solvent choice, and reagent stoichiometry to maximize yield and purity while minimizing racemization or side product formation.

Characterization and Stability

Post-synthesis, the compound is characterized by:

- Chiral HPLC to assess enantiomeric purity.

- NMR spectroscopy (1H, 13C) to confirm structure.

- Mass spectrometry for molecular weight verification.

- Thermal analysis (TGA, DSC) to determine stability and decomposition points.

- pH stability tests conducted in buffered solutions (pH 1–12) at 37°C over 24–72 hours to assess hydrolytic stability.

Summary Table: Preparation Methods Overview

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation + Chemical Reduction | Mild conditions, straightforward | Simple setup, moderate cost | May require purification steps |

| Asymmetric Catalytic Reduction | High enantiomeric purity achievable | Suitable for chiral drug intermediates | Requires expensive catalysts |

| Catalytic Hydrogenation (Industrial) | Scalable, efficient | High yield, cost-effective at scale | Requires specialized equipment |

Research Findings and Applications

Research indicates that the thiazole ring's electronic properties influence the reactivity of intermediates during synthesis, necessitating careful control of reaction conditions to avoid ring degradation or unwanted substitutions. Density functional theory (DFT) studies have been used to predict reactivity patterns, guiding the selection of substituents and reaction parameters to optimize yield and selectivity.

The hydrochloride salt form is preferred for its enhanced stability and ease of handling, especially in pharmaceutical applications where precise dosing and formulation are critical.

化学反应分析

Types of Reactions

1-(Thiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Can be reduced to form thiazolidine derivatives.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Thiazolidine derivatives

Substitution: Various substituted thiazole derivatives

科学研究应用

Medicinal Chemistry

1-(Thiazol-2-yl)ethanamine hydrochloride has been investigated for its potential therapeutic effects, particularly in drug development. Its structural similarity to known bioactive compounds suggests it may interact with various receptors and enzymes.

Key Therapeutic Areas :

- Anti-inflammatory Agents : Studies indicate that this compound may modulate inflammatory pathways.

- Neurotransmitter Modulation : It has been shown to influence neurotransmitter release, which could have implications for neurological disorders.

The compound exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.

- Anticancer Activity : Thiazole derivatives, including this compound, have shown promise in cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 1.61 ± 1.92 |

| Compound B | HepG2 | 1.98 ± 1.22 |

| This compound | Jurkat | TBD |

This table illustrates the cytotoxic effects of various thiazole derivatives, highlighting the need for further investigation into the specific activity of this compound.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in industrial settings:

- Synthesis of Specialty Chemicals : It serves as a building block for more complex molecules in organic synthesis.

- Production of Dyes and Biocides : The compound's properties make it suitable for use in creating industrial chemicals with specific functionalities.

作用机制

The mechanism of action of 1-(Thiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to:

Inhibition of enzyme activity: By binding to the active site of enzymes.

Receptor modulation: By interacting with receptor sites, altering their activity.

These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

- Heterocycle Electronic Properties :

- Salt Forms: Dihydrochloride salts (e.g., 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride) exhibit higher aqueous solubility than monohydrochlorides, critical for drug delivery .

- Stereochemistry :

- Enantiomers like (R)- and (S)-1-(Thiazol-2-yl)ethanamine hydrochloride may display divergent biological activities, as seen in chiral drug candidates .

生物活性

1-(Thiazol-2-yl)ethanamine hydrochloride, with the molecular formula CHClNS and a molecular weight of approximately 164.66 g/mol, is a compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activities

This compound is part of a broader class of thiazole derivatives known for their varied biological properties. These activities include:

- Antimicrobial : Exhibits significant antibacterial and antifungal properties.

- Antitumor : Shows potential cytotoxic effects against various cancer cell lines.

- Neuroprotective : Investigated for its effects on neurotransmitter systems.

- Anti-inflammatory : Potential applications in reducing inflammation.

The biological activities of this compound can be attributed to its ability to interact with multiple biochemical pathways. The thiazole moiety enables the compound to engage in nucleophilic substitutions and other chemical reactions, allowing it to influence various cellular processes.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole exhibit effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that this compound can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance its potency against specific tumor types.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains; inhibits growth through cell wall disruption. |

| Antitumor | Induces apoptosis in cancer cell lines; IC values suggest significant cytotoxicity. |

| Neuroprotective | Modulates neurotransmitter release; potential application in neurodegenerative diseases. |

| Anti-inflammatory | Reduces markers of inflammation in preclinical models; further studies needed for validation. |

Case Study: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent for bacterial infections .

Case Study: Antitumor Properties

In another research effort, the cytotoxic effects of this compound were assessed against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The compound showed IC values comparable to established chemotherapeutics like doxorubicin, suggesting its potential use in cancer treatment .

常见问题

Basic: What are the standard synthetic routes for preparing 1-(Thiazol-2-yl)ethanamine hydrochloride?

Answer:

The compound is typically synthesized via alkylation or heterocyclic ring-closure reactions. For example:

- Alkylation of thiazole derivatives : Reacting 2-aminothiazole with chloroethylamine in the presence of a base under anhydrous conditions .

- Eaton’s reagent-mediated synthesis : Facilitating nucleophilic addition and cyclization using Eaton’s reagent (P₂O₅/MeSO₃H), which activates carbonyl groups via hydrogen bonding (e.g., for imidazo[2,1-b]thiazoles) .

Key intermediates include thiazole-2-carbaldehyde derivatives, which are reduced to the amine and subsequently hydrochlorinated .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of thiazole-ethylamine derivatives?

Answer:

Optimization strategies include:

- Electron-donating substituents : Aldehydes with electron-donating groups (e.g., -OMe) on aromatic rings accelerate reaction rates and improve yields (e.g., 90–96% yields in Eaton’s reagent systems) .

- Solvent-free conditions : Reduces side reactions and simplifies purification .

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally labile intermediates .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm amine protonation and thiazole ring integrity (e.g., δ ~2.8–3.2 ppm for -CH₂NH₂·HCl) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 163.03 for [C₅H₇N₂S]+) and fragmentation patterns .

- IR spectroscopy : N-H stretching (~2500–3000 cm⁻¹) and C-S/C-N vibrations (~600–800 cm⁻¹) .

Advanced: How does the electronic structure of the thiazole ring influence the reactivity of this compound?

Answer:

- DFT calculations : Hybrid functionals (e.g., B3LYP) reveal electron-withdrawing effects of the thiazole ring, which stabilize the amine via conjugation. The sulfur atom’s polarizability enhances nucleophilicity at the ethylamine group .

- Charge distribution : Partial positive charge on the ethylamine group facilitates protonation and salt formation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What mechanistic insights explain nucleophilic addition reactions involving thiazole-ethylamine derivatives?

Answer:

- Hydrogen bonding activation : Eaton’s reagent activates carbonyl groups via H-bonding, lowering the energy barrier for nucleophilic attack by the ethylamine group .

- Steric effects : Bulky substituents on the thiazole ring can hinder nucleophilic addition, requiring tailored catalysts (e.g., Lewis acids) .

Basic: How is the purity of this compound assessed in academic research?

Answer:

- HPLC/GC-MS : Quantify impurities (e.g., unreacted thiazole precursors) using reverse-phase C18 columns .

- Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: Can computational models predict the solubility and stability of thiazole-ethylamine salts?

Answer:

- COSMO-RS simulations : Predict solubility in polar solvents (e.g., water, DMSO) based on charge density .

- Accelerated stability studies : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for hydrochloride salts) .

Basic: What are the common applications of this compound in heterocyclic chemistry?

Answer:

- Building block : Used in synthesizing fused heterocycles (e.g., imidazo[2,1-b]thiazoles) via Friedel-Crafts acylation .

- Ligand design : Coordinates with transition metals (e.g., Pd, Cu) in catalytic systems .

Advanced: How do substituents on the thiazole ring affect the compound’s pharmacological potential?

Answer:

- QSAR studies : Electron-withdrawing groups (e.g., -Cl) enhance membrane permeability but may reduce bioavailability due to increased hydrophobicity .

- In vitro assays : Thiazole derivatives with ethylamine side chains show activity against Hsp90 and kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。